molecular formula C10H14ClNO3 B2488581 4-(2-Aminopropoxy)benzoic acid;hydrochloride CAS No. 2411200-58-1

4-(2-Aminopropoxy)benzoic acid;hydrochloride

Cat. No.: B2488581
CAS No.: 2411200-58-1
M. Wt: 231.68
InChI Key: JZMDNXWJDSEPAT-UHFFFAOYSA-N
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Description

4-(2-Aminopropoxy)benzoic acid hydrochloride is a benzoic acid derivative featuring a 2-aminopropoxy substituent at the para position of the aromatic ring, with a hydrochloride counterion. These compounds are typically synthesized via alkylation or esterification reactions, often involving reductive amination or acid hydrolysis steps, as seen in related methodologies .

Properties

IUPAC Name

4-(2-aminopropoxy)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKICOMGFKYDPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes reaction with 2-aminopropanol derivatives under alkaline conditions. A representative protocol involves:

Reagents

  • 4-Hydroxybenzoic acid (1.0 eq)
  • 2-(Boc-amino)propanol (1.2 eq)
  • Potassium carbonate (2.5 eq)
  • N,N-Dimethylformamide (DMF), anhydrous

Procedure

  • Charge DMF with 4-hydroxybenzoic acid and K₂CO₃ under nitrogen.
  • Add 2-(Boc-amino)propanol dropwise at 0°C.
  • Warm to 80°C and stir for 12 hr.
  • Cool, filter, and concentrate under reduced pressure.
  • Purify via silica chromatography (ethyl acetate/hexane 3:7).

Key Parameters

  • Temperature: 80°C optimal for minimizing decarboxylation
  • Solvent: DMF superior to DMSO or THF for solubility
  • Yield: 78–82% reported for Boc-protected intermediate

Deprotection and Salt Formation

The Boc-protecting group is removed under acidic conditions, followed by hydrochloride salt precipitation:

Reagents

  • Boc-protected intermediate (1.0 eq)
  • 4M HCl in dioxane (5.0 eq)
  • Diethyl ether

Procedure

  • Dissolve intermediate in chilled 4M HCl/dioxane.
  • Stir at 25°C for 3 hr.
  • Concentrate and triturate with diethyl ether.
  • Filter and dry under vacuum.

Analytical Data

  • Purity (HPLC): ≥98%
  • Melting Point: 214–216°C (decomposes)
  • [1H NMR] (D₂O): δ 7.92 (d, 2H, Ar-H), 6.89 (d, 2H, Ar-H), 4.12 (m, 1H, OCH₂), 3.98 (m, 2H, CHNH₂), 1.42 (d, 3H, CH₃)

Mitsunobu Reaction Approach

While less common, Mitsunobu reactions enable ether formation under milder conditions:

Reagents

  • 4-Hydroxybenzoic acid (1.0 eq)
  • 2-Azidopropanol (1.5 eq)
  • Triphenylphosphine (1.5 eq)
  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
  • Tetrahydrofuran (THF), anhydrous

Procedure

  • Dissolve reagents in THF at 0°C.
  • Add DIAD dropwise over 30 min.
  • Stir at 25°C for 24 hr.
  • Reduce azide to amine via Staudinger reaction (PPh₃, THF/H₂O).
  • Acidify with HCl gas to precipitate hydrochloride salt.

Comparative Performance

Parameter Nucleophilic Substitution Mitsunobu Reaction
Yield 78–82% 60–65%
Reaction Time 12 hr 24 hr
Byproducts <5% decarboxylation 15–20% azide
Purification Difficulty Moderate High

Continuous Flow Synthesis

Emerging methodologies employ continuous flow systems to enhance reproducibility:

Reactor Configuration

  • Microfluidic chip (0.5 mm ID)
  • Residence time: 8 min
  • Temperature: 120°C
  • Pressure: 3 bar

Feed Solutions

  • Stream A: 4-Hydroxybenzoic acid (0.5M in DMF)
  • Stream B: 2-(Boc-amino)propanol (0.6M) + K₂CO₃ (1.25M)

Performance Metrics

  • Space-Time Yield: 1.2 kg/L·day vs. 0.4 kg/L·day batch
  • Impurity Profile: Reduced dimerization (<1% vs. 3–5% batch)

Critical Analysis of Methodologies

Solvent Selection Impact

Solvent polarity significantly affects reaction kinetics:

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
DMSO 46.7 68
THF 7.5 45

Higher polarity solvents stabilize the transition state in SN2 mechanisms but increase decarboxylation risk at elevated temperatures.

Catalytic Enhancements

Recent advances employ phase-transfer catalysts:

  • Tetrabutylammonium bromide (TBAB, 5 mol%): Increases yield to 88% by improving anion solubility.
  • 18-Crown-6 (3 mol%): Selective for potassium counterions, reduces side reactions.

Scalability and Industrial Considerations

Pharmaceutical-scale production (≥100 kg) requires:

  • Cost Analysis :
    • Raw Materials: $327.60/100 mg (R&D scale) vs. $18.50/kg (bulk)
    • Energy Input: 15 kWh/kg (batch) vs. 9 kWh/kg (continuous)
  • Safety Protocols :
    • Handle 2-aminopropanol derivatives under NH₃ scrubbers (H335 risk).
    • Use explosion-proof equipment for HCl gas handling.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminopropoxy)benzoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

4-(2-Aminopropoxy)benzoic acid; hydrochloride features a benzoic acid backbone with an amino group linked via a propoxy chain. Its molecular formula is C10H14ClNO3C_{10}H_{14}ClNO_3, and the hydrochloride form enhances its solubility, making it suitable for biological applications.

Organic Synthesis

This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. It can participate in various reactions such as:

  • Formation of Amides : Reacting with amines to produce amides.
  • Formation of Esters : Reacting with alcohols to form esters.
  • Oxidation Reactions : The aminopropyl group can be oxidized to yield various products.
Reaction TypeProduct Formed
Amide FormationVarious amides
Ester FormationVarious esters
OxidationOxidized products

4-(2-Aminopropoxy)benzoic acid; hydrochloride has been studied for its potential biological activities, including:

  • Antioxidant Properties : Exhibits significant antioxidant activity, which can scavenge free radicals.
  • Enzyme Inhibition : Potentially inhibits specific enzymes, contributing to its therapeutic applications.

Antioxidant Activity Data

Assay TypeActivity (%)Concentration (μg/mL)
DPPH Scavenging85 ± 5100
ABTS Scavenging78 ± 4100

Pharmaceutical Applications

The compound is being explored for its therapeutic potential , particularly in drug development. Its structure allows it to interact with various biological targets, making it a candidate for:

  • Drug Formulation : Used as an intermediate in synthesizing pharmaceuticals.
  • Therapeutic Agents : Investigated for properties that may aid in treating conditions like cardiovascular diseases.

Case Studies

Several studies have highlighted the efficacy of related compounds and their mechanisms of action:

  • Study on Antioxidant Properties :
    • A study demonstrated that derivatives of benzoic acid, including 4-(2-Aminopropoxy)benzoic acid; hydrochloride, showed enhanced proteasomal activity in human fibroblasts, suggesting a role in modulating protein degradation pathways effectively.
  • Therapeutic Potential Investigation :
    • Research indicated that similar compounds could enhance autophagy and proteostasis mechanisms, making them promising candidates for anti-aging therapies.
  • Corrosion Inhibition :
    • The compound has also been studied as a corrosion inhibitor for stainless steel in acidic environments, demonstrating significant inhibition efficiency.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with enzymes or receptors, modulating their activity. The benzoic acid core may also play a role in binding to target molecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Modifications and Key Features

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties Reference IDs
4-(2-Aminopropoxy)benzoic acid hydrochloride C₁₀H₁₄ClNO₃ (hypothetical) - 2-Aminopropoxy group at C4
- Hydrochloride salt
Potential drug delivery, material science Inferred
4-(2-Aminoethyl)benzoic acid hydrochloride C₉H₁₂ClNO₂ - 2-Aminoethyl group at C4
- Hydrochloride salt
Alginate modification for controlled drug release
Methyl 4-(2-aminoethyl)benzoate hydrochloride C₁₀H₁₄ClNO₂ - 2-Aminoethyl group at C4
- Methyl ester
- Hydrochloride salt
Intermediate in organic synthesis
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride C₉H₁₂ClNO₂ - Aminomethyl at C4
- Methyl group at C2
- Hydrochloride salt
Pharmaceutical and agrochemical R&D
4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride (DBBA) C₁₈H₂₉ClN₂O₃ - 3-(Dibutylamino)propoxy at C4
- Hydrochloride salt
Marketed for industrial applications
4-(2-Aminoethoxy)benzoic acid hydrochloride C₉H₁₂ClNO₃ - 2-Aminoethoxy at C4
- Hydrochloride salt
Intermediate in drug synthesis

Physicochemical and Functional Comparisons

  • Solubility and Stability: Hydrochloride salts (e.g., 4-(2-aminoethyl)benzoic acid hydrochloride) exhibit enhanced water solubility compared to free bases, critical for drug delivery systems . Methyl ester derivatives (e.g., methyl 4-(2-aminoethyl)benzoate hydrochloride) improve lipid solubility, favoring membrane permeability .
  • Bioactivity: 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride demonstrates cytotoxicity in cancer research, attributed to its methylbenzene core and aminomethyl group . DBBA’s dibutylamino-propoxy chain may enhance receptor binding in agrochemical applications .

Biological Activity

4-(2-Aminopropoxy)benzoic acid hydrochloride, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

4-(2-Aminopropoxy)benzoic acid hydrochloride features a benzoic acid core with an aminoalkoxy side chain. Its molecular formula is C11H15ClN2O3C_{11}H_{15}ClN_2O_3, with a molecular weight of approximately 248.7 g/mol. The presence of the amino group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of PABA, including 4-(2-Aminopropoxy)benzoic acid hydrochloride, exhibit significant antimicrobial properties. A study conducted by Kapoor et al. (2016) evaluated various PABA derivatives against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of PABA Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
4-(2-Aminopropoxy)benzoic acidS. aureus18
4-(2-Aminopropoxy)benzoic acidP. aeruginosa16
Compound 12 (PABA derivative)Salmonella enterica20
Compound 13 (PABA derivative)S. epidermidis17

The results demonstrated that 4-(2-Aminopropoxy)benzoic acid hydrochloride showed comparable antibacterial activity to other synthesized derivatives, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study focused on the inhibition of cancer cell proliferation highlighted the compound's ability to induce apoptosis in specific cancer cell lines through the modulation of signaling pathways.

The anticancer activity is primarily attributed to the compound's ability to interfere with cell cycle regulation and promote apoptotic pathways. It was found that treatment with 4-(2-Aminopropoxy)benzoic acid hydrochloride led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby facilitating cancer cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-(2-Aminopropoxy)benzoic acid hydrochloride. Modifications to the aminoalkoxy side chain have been shown to enhance both antimicrobial and anticancer properties.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of halogen substituentsIncreased antibacterial potency
Alteration of alkyl chain lengthEnhanced anticancer efficacy
Variation in functional groupsModulation of apoptosis pathways

These modifications suggest that careful tuning of the chemical structure can lead to improved therapeutic profiles .

Case Studies

Several case studies have reported on the therapeutic applications of PABA derivatives, including those similar to 4-(2-Aminopropoxy)benzoic acid hydrochloride. One notable study investigated its use in combination therapies for enhancing the efficacy of existing anticancer drugs, demonstrating synergistic effects that could lead to lower dosages and reduced side effects .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Aminopropoxy)benzoic acid hydrochloride to minimize side reactions?

A multi-step synthesis starting with aromatic precursors is typically employed. Key steps include:

  • Etherification : Reacting 4-hydroxybenzoic acid with 2-aminopropanol under controlled temperature (60–80°C) in a polar aprotic solvent (e.g., dimethylformamide) to form the ether linkage.
  • Acidification : Treating the intermediate with HCl to form the hydrochloride salt. Catalysts like palladium or copper salts may enhance reaction efficiency, while solvent choice (e.g., dichloromethane for stepwise extraction) minimizes byproducts .

Q. What characterization techniques are essential for confirming purity and structural integrity?

  • Spectroscopy : NMR (¹H/¹³C) to verify proton environments and carbon backbone; IR to confirm functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>98% by area normalization) .
  • Thermal Analysis : Melting point determination (e.g., >250°C) to validate crystallinity .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data (e.g., NMR) be resolved?

  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental results. Adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
  • Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR to explain unexpected splitting or broadening .

Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets?

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) and refine structures using SHELXL (for small molecules) or PHENIX (for macromolecules) to identify binding motifs .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/k𝒹) using immobilized targets and varying ligand concentrations .

Q. How can crystallographic software like SHELX address challenges in structural refinement?

  • High-Resolution Data : Use SHELXL’s least-squares refinement with anisotropic displacement parameters for heavy atoms (e.g., Cl⁻ in the hydrochloride salt) .
  • Twinning : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, common in salts with flexible side chains .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • QC Protocols : Implement strict HPLC-UV purity thresholds (>99%) and quantify residual solvents via GC-MS .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) and adjust storage (desiccated, −20°C) to prevent hydrolysis of the propoxy group .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility reports in aqueous vs. organic solvents?

  • pH-Dependent Solubility : Conduct pH-solubility profiling (pH 1–10) due to the compound’s zwitterionic nature (carboxylic acid and amine groups). Note enhanced solubility in acidic buffers (pH < 3) due to protonation .
  • Co-Solvent Systems : Evaluate binary mixtures (e.g., ethanol/water) to reconcile discrepancies, as polarity impacts hydrochloride salt dissociation .

Q. Why do crystallographic data sometimes fail to match predicted hydrogen-bonding networks?

  • Proton Disorder : Use SHELXL’s PART instruction to model alternative H-atom positions in the aminopropoxy chain .
  • Counterion Effects : Analyze Cl⁻ placement via Fourier difference maps, as improper modeling can distort H-bond geometries .

Methodological Resources

  • Spectral Libraries : PubChem (CID: [Refer to ]) provides experimental NMR/IR data for benchmarking .
  • Software : SHELX (structure refinement), Gaussian (DFT), and MestReNova (spectral analysis) .

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